Ethylmalondialdehyde

Vue d'ensemble

Description

Ethylmalondialdehyde is an organic compound that belongs to the class of dialdehydes. It is structurally similar to malondialdehyde but with an ethyl group attached. This compound is known for its reactivity and is often studied in the context of lipid peroxidation and oxidative stress.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethylmalondialdehyde can be synthesized through various methods. One common approach involves the reaction of ethyl acetoacetate with an oxidizing agent to form the desired dialdehyde. The reaction typically requires controlled conditions to ensure the formation of the dialdehyde without further oxidation.

Industrial Production Methods: In industrial settings, this compound can be produced through the hydrolysis of its acetal precursor, such as 1,1,3,3-tetraethoxypropane. This method is preferred due to the stability of the acetal precursor, which can be stored and handled more easily than the reactive dialdehyde.

Analyse Des Réactions Chimiques

Types of Reactions: Ethylmalondialdehyde undergoes several types of chemical reactions, including:

Oxidation: It can be further oxidized to form carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the aldehyde groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or hydrazines can react with the aldehyde groups under mild conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Schiff bases or hydrazones.

Applications De Recherche Scientifique

Scientific Research Applications

- Chemistry: Ethylmalondialdehyde is utilized as a reagent in organic synthesis and serves as a building block for creating more complex molecules.

- Biology: In biological systems, this compound functions as a marker for oxidative stress and lipid peroxidation. Malondialdehyde (MDA) content, closely related to this compound, has been used as a lipid peroxidation marker in studies related to oxidative stress and redox signaling, particularly in plant responses to abiotic and biotic stresses .

- Medicine: Researchers study this compound to understand its role in various diseases associated with oxidative damage, including cardiovascular diseases and neurodegenerative disorders.

- Industry: this compound finds use in the production of polymers and other industrial chemicals.

This compound as a Marker of Oxidative Stress

Malondialdehyde (MDA), a related compound, is commonly measured to assess lipid peroxidation in studies of oxidative stress . MDA can either trigger damage or protection depending on its cellular concentration and dynamics . It is a product of the decomposition of polyunsaturated fatty acids (PUFAs), with membranes rich in PUFAs acting as antioxidants that capture Reactive oxygen species (ROS), generating lipid fragmentation products like MDA . MDA has been described as both a toxic molecule and a gene activator .

Mechanism of Action in Detail

This compound's effects are mainly due to its reactivity with nucleophiles, leading to the formation of advanced lipoxidation end-products (ALEs). These adducts can interfere with normal cellular functions, causing oxidative stress and cellular damage.

Notable examples

Mécanisme D'action

Ethylmalondialdehyde exerts its effects primarily through its reactivity with nucleophiles. It can form adducts with proteins, nucleic acids, and other biomolecules, leading to the formation of advanced lipoxidation end-products (ALEs). These adducts can disrupt normal cellular functions and contribute to oxidative stress and cellular damage.

Comparaison Avec Des Composés Similaires

Malondialdehyde: Structurally similar but lacks the ethyl group.

4-Hydroxynonenal: Another reactive aldehyde formed during lipid peroxidation.

Acrolein: A highly reactive aldehyde with similar biological effects.

Uniqueness: Ethylmalondialdehyde is unique due to the presence of the ethyl group, which can influence its reactivity and the types of adducts it forms. This structural difference can lead to variations in its biological effects and applications compared to other similar compounds.

Activité Biologique

Ethylmalondialdehyde (EMDA) is a compound that has garnered attention in various fields of biological research due to its potential roles in cellular processes and its implications in health and disease. This article aims to provide a comprehensive overview of the biological activity of EMDA, including its mechanisms of action, effects on cellular systems, and relevant case studies.

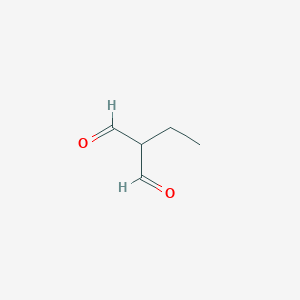

This compound is an aldehyde derivative of ethyl malonate. Its chemical structure can be represented as follows:

- Molecular Formula: CHO

- Molecular Weight: 100.12 g/mol

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 100.12 g/mol |

| Boiling Point | 120 °C |

| Solubility | Soluble in water |

This compound exhibits several biological activities, primarily through its role as a reactive aldehyde. It is known to interact with various biomolecules, leading to:

- Oxidative Stress: EMDA can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components like lipids, proteins, and DNA.

- Protein Modification: It can form adducts with proteins, altering their function and potentially leading to cellular dysfunction.

Case Studies and Research Findings

- Neurotoxicity Studies : Research has indicated that EMDA may contribute to neurodegenerative diseases by promoting neuronal cell death through oxidative mechanisms. In a study involving neuronal cell cultures, exposure to EMDA resulted in increased markers of oxidative stress and apoptosis .

- Cardiovascular Implications : A study on the effects of EMDA on cardiac cells demonstrated that it could induce apoptosis and impair cell viability, suggesting a potential role in cardiovascular diseases . The findings highlighted the importance of monitoring aldehyde levels in patients with heart conditions.

- Toxicological Assessments : Various toxicological assessments have shown that EMDA exhibits cytotoxic effects at elevated concentrations. In vitro studies using human cell lines revealed that EMDA could induce cell cycle arrest and apoptosis, emphasizing the need for caution in exposure .

Table 2: Summary of Case Studies on this compound

Propriétés

IUPAC Name |

2-ethylpropanedial | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-2-5(3-6)4-7/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJOIYGNLIYOKAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70601386 | |

| Record name | Ethylpropanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99419-30-4 | |

| Record name | Ethylpropanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.